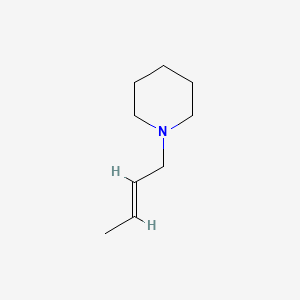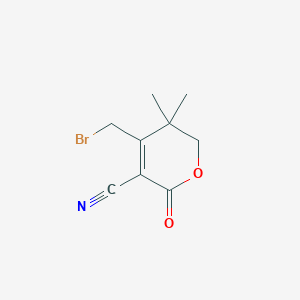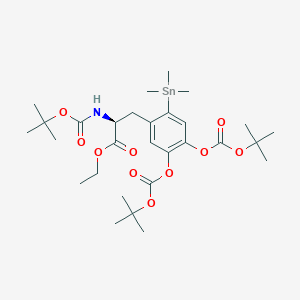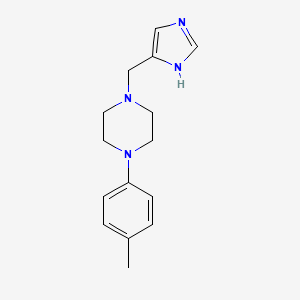
1-(1h-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine is a compound that features an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine typically involves the reaction of an imidazole derivative with a piperazine derivative. One common method involves the alkylation of 1H-imidazole-4-carboxaldehyde with 4-p-tolylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Imidazol-4-ylmethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(1H-Imidazol-4-ylmethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C15H20N4 |
|---|---|
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
1-(1H-imidazol-5-ylmethyl)-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C15H20N4/c1-13-2-4-15(5-3-13)19-8-6-18(7-9-19)11-14-10-16-12-17-14/h2-5,10,12H,6-9,11H2,1H3,(H,16,17) |
Clave InChI |
RHEBGSLKORJLEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


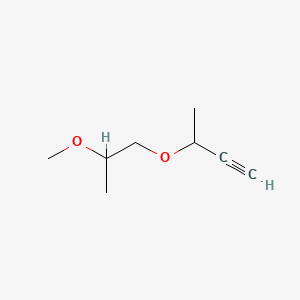

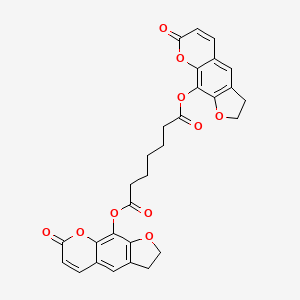
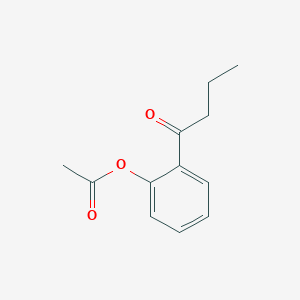
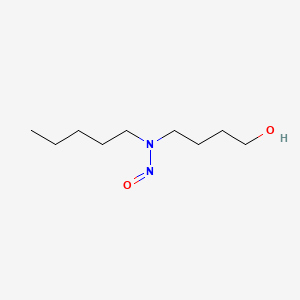
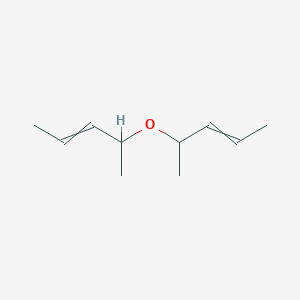
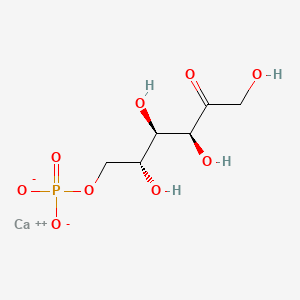

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
